molecular formula C24H22N4O7S3 B2369187 methyl 2-[(2Z)-2-{[2-(4-methylbenzenesulfonamido)benzoyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate CAS No. 865199-16-2

methyl 2-[(2Z)-2-{[2-(4-methylbenzenesulfonamido)benzoyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate

Cat. No.: B2369187
CAS No.: 865199-16-2
M. Wt: 574.64
InChI Key: FVMLIBVMWBCORR-LCUIJRPUSA-N
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Description

methyl 2-[(2Z)-2-{[2-(4-methylbenzenesulfonamido)benzoyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its intricate structure, which includes a benzothiazole ring, a sulfonamide group, and a benzoyl group, among others.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(2Z)-2-{[2-(4-methylbenzenesulfonamido)benzoyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves multiple steps, each requiring specific reagents and conditions. One common method involves the reaction of 4-methylbenzenesulfonamide with 2-aminobenzoyl chloride to form an intermediate product. This intermediate is then reacted with 2-aminobenzothiazole in the presence of a suitable catalyst to yield the final compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the production time and cost. The reaction conditions are carefully controlled to optimize the efficiency and safety of the process .

Chemical Reactions Analysis

Types of Reactions

methyl 2-[(2Z)-2-{[2-(4-methylbenzenesulfonamido)benzoyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

methyl 2-[(2Z)-2-{[2-(4-methylbenzenesulfonamido)benzoyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly for its antibacterial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-[(2Z)-2-{[2-(4-methylbenzenesulfonamido)benzoyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit bacterial cell division by targeting key proteins involved in the process, thereby exhibiting antibacterial activity. Additionally, it may modulate inflammatory pathways by inhibiting enzymes such as cyclooxygenase (COX), leading to its anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • **2-(4-Benzoylphenoxy)-1-(2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazol-1-yl]ethanone
  • 2-(4-Methylsulfonylphenyl)indole derivatives

Uniqueness

methyl 2-[(2Z)-2-{[2-(4-methylbenzenesulfonamido)benzoyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is unique due to its complex structure, which combines multiple functional groups and heterocyclic rings.

Biological Activity

Methyl 2-[(2Z)-2-{[2-(4-methylbenzenesulfonamido)benzoyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including its classification, mechanisms of action, and relevant research findings.

Compound Classification

This compound can be classified as:

  • Sulfonamide Derivative : Known for antibacterial properties.
  • Benzothiazole Derivative : Recognized for anti-inflammatory and anticancer effects.

The presence of the sulfonamide group is particularly noteworthy as it contributes to the compound's pharmacological profile.

The biological activity of this compound likely involves interactions with specific biological targets. Studies suggest it may inhibit certain enzymes or receptors involved in inflammatory and cancerous pathways.

Proposed Mechanisms:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for enzymes critical in tumor growth or inflammatory responses.
  • Modulation of Signaling Pathways : It could influence signaling pathways related to cell proliferation and apoptosis.

Biological Activity Data

Research has indicated that compounds similar to this compound exhibit the following biological activities:

Activity Description
AntibacterialEffective against various bacterial strains due to sulfonamide group.
AnticancerInhibits proliferation of cancer cells in vitro and in vivo models.
Anti-inflammatoryReduces inflammation markers in animal models.

Case Studies and Research Findings

  • Antibacterial Activity : A study demonstrated that benzothiazole derivatives showed significant antibacterial activity against resistant strains of bacteria. The sulfonamide component enhances this effect by disrupting bacterial folic acid synthesis.
    • Reference :
  • Anticancer Properties : Research on similar benzothiazole compounds indicated their potential in inhibiting cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
    • Reference :
  • Anti-inflammatory Effects : Experimental studies have shown that compounds with similar structures can significantly lower pro-inflammatory cytokines in models of acute inflammation.
    • Reference :

Properties

IUPAC Name

methyl 2-[2-[2-[(4-methylphenyl)sulfonylamino]benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O7S3/c1-15-7-9-16(10-8-15)38(33,34)27-19-6-4-3-5-18(19)23(30)26-24-28(14-22(29)35-2)20-12-11-17(37(25,31)32)13-21(20)36-24/h3-13,27H,14H2,1-2H3,(H2,25,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVMLIBVMWBCORR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)N=C3N(C4=C(S3)C=C(C=C4)S(=O)(=O)N)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O7S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

574.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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